4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid

Stereochemistry Solid-phase peptide synthesis Conformational constraint

This trans isomer (CAS 1263046-44-1, ≥99% HPLC) is the optimal, crystallographically validated Arg mimetic for trypsin-like serine protease inhibitors (e.g., sub-µM WNV protease). Its rigid trans-1,4-cyclohexane spacer eliminates proteolytic susceptibility and conformational heterogeneity seen with flexible arginine, enabling sharper electron density in structural biology. The dual-Boc strategy survives Fmoc-SPPS, unmasking the guanidino warhead in a single final TFA step for streamlined library synthesis targeting thrombin, factor Xa, matriptase & viral proteases.

Molecular Formula C18H31N3O6
Molecular Weight 385,46 g/mole
CAS No. 1263046-44-1
Cat. No. B613755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid
CAS1263046-44-1
Synonyms4-trans-[(Boc)2-guanidino]cyclohexane carboxylic acid
Molecular FormulaC18H31N3O6
Molecular Weight385,46 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25)
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid (CAS 1263046-44-1): Procurement-Grade Overview for Peptide and Medicinal Chemistry


4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid (CAS 1263046-44-1), also referred to as (Boc)₂-4-trans-GCHC-OH, is a conformationally constrained, dual-Boc-protected guanidino amino acid building block. It features a trans-1,4-disubstituted cyclohexane core bearing a bis-Boc-guanidino group and a free carboxylic acid, yielding a molecular formula of C₁₈H₃₁N₃O₆ and a molecular weight of 385.46 g/mol [1]. The compound is supplied as a white crystalline powder with a purity specification of ≥99% (HPLC) and a melting point of 258–265 °C (dec.) . Its primary utility lies in solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns where a rigidified arginine-mimetic side chain with orthogonal Boc protection is required for the construction of protease inhibitors, peptidomimetics, and bioactive peptide conjugates [1].

Why 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid Cannot Be Replaced by Its Cis Isomer, Methyl Homolog, or Simple Boc-Amino Analog


Superficially similar cyclohexane-based Boc-amino acids or guanidino derivatives are not interchangeable with this specific trans-guanidino carboxylic acid. The trans-1,4-substitution geometry dictates the spatial presentation of the guanidino pharmacophore, directly impacting target binding as demonstrated by the >20 °C melting point differential between the trans (258–265 °C) and cis (215–217 °C) isomers, which reflects distinct crystal packing and conformational preferences . Replacement with the methylene homolog (CAS 1263047-40-0) inserts an extra rotatable bond, altering both the distance and the degrees of freedom between the guanidino group and the backbone, while substituting with a simple Boc-amino analog (e.g., CAS 53292-89-0) eliminates the guanidino moiety entirely, removing the key recognition element for anionic binding pockets such as the S1 subsite of trypsin-like serine proteases [1].

Procurement-Relevant Quantitative Differentiation Evidence for 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid


Trans vs. Cis Stereochemistry: Melting Point and Conformational Integrity

The trans isomer (CAS 1263046-44-1) exhibits a melting point of 258–265 °C (dec.), whereas the cis isomer (CAS 1263045-22-2) melts at 215–217 °C, a difference of 43–48 °C that indicates fundamentally different crystal lattice energies and, by extension, distinct conformational preferences in solution . In peptidomimetic design, trans-(4-guanidino)cyclohexylmethylamide (GCMA), which derives from the trans scaffold, was identified as the most suitable P1 arginine mimetic among multiple analogues evaluated against West Nile virus NS2B-NS3 protease, yielding inhibitors with Kᵢ values <0.2 μM [1].

Stereochemistry Solid-phase peptide synthesis Conformational constraint

Purity Specification Advantage: ≥99% (HPLC) for the Trans Isomer

Commercially, the trans isomer is routinely supplied at ≥99% purity (HPLC) , whereas the cis isomer is commonly offered at ≥98% (HPLC) . This 1% purity differential, while modest in absolute terms, corresponds to a halving of the maximum total impurity burden (≤1% vs. ≤2%) and is critical in multi-step SPPS where cumulative impurities from building blocks can drastically reduce crude peptide purity and final isolated yield.

Purity HPLC Procurement specification

Validated Arginine-Mimetic Scaffold: Proven Sub-μM Activity in Protease Inhibition

The trans-4-guanidino-cyclohexyl scaffold, of which the target compound is the direct Boc-protected synthetic precursor, has been experimentally validated as a privileged arginine mimetic. In a systematic study of West Nile virus NS2B-NS3 protease inhibitors, trans-(4-guanidino)cyclohexylmethylamide (GCMA) was identified as the optimal P1 residue, yielding inhibitors with Kᵢ values of <0.2 µM (most potent: 0.13 µM) and superior selectivity over trypsin, factor Xa, and matriptase compared to agmatine-based analogues [1]. In contrast, simple Boc-trans-4-aminocyclohexane carboxylic acid (CAS 53292-89-0, lacking the guanidino group) is used primarily as a conformational constraint element for N-myristoyltransferase and CD38 inhibitor synthesis and does not provide the critical bidentate anion-recognition motif of the guanidino group .

Arginine mimetic Protease inhibitor Peptidomimetic

Dual Boc Protection: Orthogonal Deprotection Compatibility vs. Single-Boc or Fmoc Alternatives

The bis-Boc protection on the guanidino group enables true orthogonal deprotection: the Boc groups are cleaved with TFA under standard SPPS conditions, while the guanidino moiety remains inert to Fmoc deprotection conditions (20% piperidine/DMF) and to hydrogenolytic conditions used for Cbz or benzyl ester removal . Single-Boc guanidino derivatives (e.g., Nω-Boc-arginine) offer only partial side-chain protection with reduced stability toward nucleophiles, while Fmoc-Phe(4-Boc₂-guanidino)-OH (CAS 187283-25-6) places the guanidino group on an aromatic ring, fundamentally altering the pKₐ and geometry of the cation-π and electrostatic interactions compared to the aliphatic cyclohexane scaffold [1].

Orthogonal protection Solid-phase peptide synthesis Boc chemistry

Conformational Constraint: Chair Conformer Rigidity vs. Flexible Arginine Side Chain

The trans-1,4-disubstituted cyclohexane ring locks the guanidino group in a well-defined equatorial/axial orientation, reducing the conformational entropy penalty upon target binding compared to the flexible four-carbon side chain of natural arginine (χ₁–χ₄ torsion angles). In the crystal structure of the WNV protease bound to 3,4-dichlorophenylacetyl-Lys-Lys-GCMA, the cyclohexyl group adopts a well-ordered chair conformation stabilized by an intramolecular hydrogen bond between the P1 guanidino NH and the P4 backbone carbonyl, a structural feature that cannot be replicated by the flexible arginine side chain [1]. While no direct ΔG binding comparison is available, the entropic benefit of preorganizing a single rotatable bond precursor into a rigid scaffold is estimated at ~0.5–1.5 kcal/mol per constrained bond in peptide ligand–protein interactions [2].

Conformational constraint Peptidomimetic design Entropic benefit

High-Impact Application Scenarios for 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid Based on Quantitative Evidence


Solid-Phase Synthesis of Constrained Arginine-Mimetic Protease Inhibitors

The trans-4-guanidino-cyclohexane scaffold has been crystallographically validated as an optimal P1 arginine mimetic yielding sub-micromolar WNV protease inhibitors (Kᵢ = 0.13 µM) with excellent selectivity over off-target serine proteases [1]. The bis-Boc-protected carboxylic acid building block (CAS 1263046-44-1) is directly compatible with standard Fmoc-SPPS protocols, where the dual Boc groups remain intact during iterative piperidine deprotection and are cleaved simultaneously with resin cleavage (TFA), delivering the free guanidino pharmacophore in a single final step. This one-step unveiling of the recognition element streamlines the synthesis of focused libraries targeting thrombin, factor Xa, matriptase, and viral proteases.

Construction of Peptide-Drug Conjugates (PDCs) Requiring Stable Guanidino Linkers

The trans-cyclohexane core provides a chemically inert, metabolically stable spacer between the peptide backbone and the guanidino warhead. Unlike flexible arginine linkers that are susceptible to proteolytic degradation at the side-chain amide bonds, the all-carbon cyclohexane ring eliminates backbone-side-chain connectivity that could be recognized by trypsin-like enzymes [1]. The ≥99% purity specification ensures that PDC constructs are not contaminated with des-guanidino or epimerized byproducts that could confound in vivo efficacy and toxicity readouts.

Crystallography and Biophysical Studies of Guanidino-Protein Interactions

The rigid chair conformation of the trans-1,4-cyclohexane scaffold, combined with the intramolecular hydrogen bond observed between the guanidino NH and backbone carbonyl in co-crystal structures [1], makes this building block an ideal tool for systematic crystallographic studies of anion-recognition motifs (e.g., guanidino–carboxylate salt bridges, guanidino–phosphate interactions). Incorporation of the (Boc)₂-protected precursor into peptides followed by on-resin deprotection provides a homogeneous, structurally defined probe that eliminates the conformational heterogeneity of native arginine side chains, improving electron density quality and facilitating precise measurement of hydrogen-bonding geometries.

Comparative SAR Studies: Trans vs. Cis Guanidino-Cyclohexane Isomer Pairs

The availability of both the trans isomer (CAS 1263046-44-1, ≥99% purity, mp 258–265 °C) and the cis isomer (CAS 1263045-22-2, ≥98% purity, mp 215–217 °C) from commercial suppliers enables systematic stereochemical SAR exploration. The 43–48 °C melting point difference suggests distinct conformational preferences that may translate into differential target binding. Procuring the higher-purity trans isomer as the lead scaffold, with the cis isomer as a comparator, allows medicinal chemistry teams to deconvolute the contributions of stereochemistry versus conformational flexibility to potency and selectivity.

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